molecular formula C6H12ClN B2710241 (1R)-Cyclohex-2-en-1-amine;hydrochloride CAS No. 134409-62-4

(1R)-Cyclohex-2-en-1-amine;hydrochloride

Cat. No.: B2710241
CAS No.: 134409-62-4
M. Wt: 133.62
InChI Key: MIRLLJUILCZOAY-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-Cyclohex-2-en-1-amine;hydrochloride is an organic compound with a chiral center, making it an important molecule in stereochemistry. This compound is often used in various chemical reactions and has significant applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-Cyclohex-2-en-1-amine;hydrochloride typically involves the reduction of cyclohex-2-en-1-one followed by amination. One common method includes the use of sodium borohydride as a reducing agent to convert cyclohex-2-en-1-one to cyclohex-2-en-1-ol. This intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to yield (1R)-Cyclohex-2-en-1-amine. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and amination reactions are often employed, with careful control of reaction parameters to ensure high enantioselectivity and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1R)-Cyclohex-2-en-1-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1R)-Cyclohex-2-en-1-amine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1R)-Cyclohex-2-en-1-amine;hydrochloride involves its interaction with various molecular targets, primarily through its amine group. It can act as a proton donor, facilitating the formation of new chemical bonds. The compound is also involved in hydrogen bonding and other molecular interactions, which play a crucial role in its reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1,2-diamine: Another chiral amine with similar applications in asymmetric synthesis and catalysis.

    Cyclohex-2-en-1-ol: A related compound that can be synthesized from (1R)-Cyclohex-2-en-1-amine;hydrochloride through reduction.

    Cyclohex-2-en-1-one: An oxidation product of this compound

Uniqueness

This compound is unique due to its chiral center, which imparts specific stereochemical properties that are valuable in asymmetric synthesis. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

(1R)-cyclohex-2-en-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c7-6-4-2-1-3-5-6;/h2,4,6H,1,3,5,7H2;1H/t6-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIRLLJUILCZOAY-RGMNGODLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC=C[C@@H](C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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